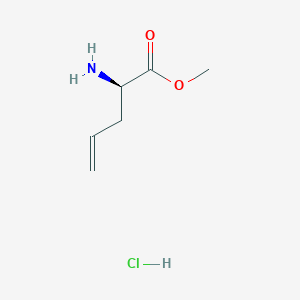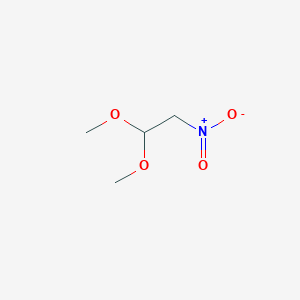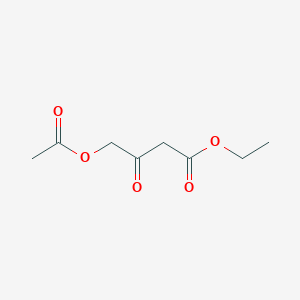![molecular formula C5H6I2 B1600880 1,3-二碘双环[1.1.1]戊烷 CAS No. 105542-98-1](/img/structure/B1600880.png)
1,3-二碘双环[1.1.1]戊烷
描述
1,3-Diiodobicyclo[1.1.1]pentane is a chemical compound with the molecular formula C5H6I2. It is a bicyclic organic compound featuring two iodine atoms attached to a bicyclo[1.1.1]pentane ring structure
科学研究应用
1,3-Diiodobicyclo[1.1.1]pentane has several scientific research applications across different fields:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: It serves as a probe in biological studies to investigate molecular interactions and pathways.
Industry: Utilized in the development of advanced materials and chemical processes due to its unique structural properties.
作用机制
Target of Action
1,3-Diiodobicyclo[1.1.1]pentane is a synthetic compound that is used in modern drug discovery . .
Mode of Action
It is known that 1,3-diiodobicyclo[111]pentane is a high-value bioisostere for 1,4-disubstituted phenyl rings, internal alkynes, and the tert-butyl group . This suggests that it may interact with its targets in a similar manner to these groups.
Biochemical Pathways
The biochemical pathways affected by 1,3-Diiodobicyclo[11It is known that the compound can be synthesized via a cooperative n-heterocyclic carbene (nhc) and iridium dual-catalyzed three-component reaction . This reaction involves radicals derived from diazo esters to perform an addition reaction onto [1.1.1]propellane to afford BCP radicals .
Pharmacokinetics
The pharmacokinetic properties of 1,3-Diiodobicyclo[11It is known that the compound generally offers high passive permeability, high water solubility, and improved metabolic stability . These properties suggest that the compound may have good bioavailability.
Result of Action
The molecular and cellular effects of 1,3-Diiodobicyclo[11It is known that the compound is a high-value bioisostere for certain groups , suggesting that it may have similar effects to these groups at the molecular and cellular level.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1,3-Diiodobicyclo[11It is known that the compound has improved metabolic stability , suggesting that it may be relatively stable under various environmental conditions.
准备方法
Synthetic Routes and Reaction Conditions: 1,3-Diiodobicyclo[1.1.1]pentane can be synthesized through several synthetic routes. One common method involves the iodination of bicyclo[1.1.1]pentane using iodine in the presence of a suitable catalyst, such as iodine monochloride (ICl). The reaction typically requires controlled conditions, including temperature and solvent choice, to ensure the selective iodination at the 1 and 3 positions of the bicyclic ring.
Industrial Production Methods: In an industrial setting, the production of 1,3-Diiodobicyclo[1.1.1]pentane may involve large-scale iodination processes with optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 1,3-Diiodobicyclo[1.1.1]pentane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound or to synthesize derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of 1,3-Diiodobicyclo[1.1.1]pentane. These products can be further utilized in various chemical and pharmaceutical applications.
相似化合物的比较
1,4-Diiodobenzene
1,3-Dibromobicyclo[1.1.1]pentane
1,2-Diiodopropane
1,3-Diiodocyclohexane
This comprehensive overview highlights the significance of 1,3-Diiodobicyclo[1.1.1]pentane in scientific research and its potential applications across various fields. Its unique structural properties and reactivity make it a valuable compound for further exploration and development.
属性
IUPAC Name |
1,3-diiodobicyclo[1.1.1]pentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6I2/c6-4-1-5(7,2-4)3-4/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWNAOGSAYBEPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474239 | |
| Record name | Bicyclo[1.1.1]pentane, 1,3-diiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105542-98-1 | |
| Record name | Bicyclo[1.1.1]pentane, 1,3-diiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Diiodobicyclo[1.1.1]pentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 1,3-Diiodobicyclo[1.1.1]pentane in chemical synthesis?
A: 1,3-Diiodobicyclo[1.1.1]pentane serves as a valuable precursor for the synthesis of [1.1.1]propellane [, , ]. This is achieved through its reaction with sodium cyanide in dimethyl sulfoxide (DMSO) []. This reaction highlights the compound's ability to undergo nucleophilic substitution, opening avenues for further functionalization.
Q2: What evidence suggests the involvement of carbocation intermediates in reactions involving 1,3-Diiodobicyclo[1.1.1]pentane?
A: Research indicates that the reaction of 1,3-Diiodobicyclo[1.1.1]pentane with nucleophiles likely proceeds through the formation of unrearranged carbocation intermediates [, ]. This observation is particularly interesting as it provides insights into the reaction mechanism and potential synthetic applications of this compound.
Q3: Beyond [1.1.1]propellane, what other compounds can be synthesized using 1,3-Diiodobicyclo[1.1.1]pentane?
A: 1,3-Diiodobicyclo[1.1.1]pentane can be utilized to synthesize novel cage quaternary salts [, ]. This synthesis involves nucleophilic substitution reactions, further highlighting the versatility of this compound as a building block for more complex structures.
Q4: Are there any continuous flow processes utilizing 1,3-Diiodobicyclo[1.1.1]pentane?
A: Yes, 1,3-Diiodobicyclo[1.1.1]pentane has been successfully employed in a continuous flow process to synthesize [1.1.1]propellane []. This approach, which avoids the need for isolating the often volatile [1.1.1]propellane, highlights the potential for scaling up the production of this important intermediate.
Q5: What alternative methods exist for synthesizing [1.1.1]propellane besides using 1,3-Diiodobicyclo[1.1.1]pentane?
A: While 1,3-Diiodobicyclo[1.1.1]pentane is a key precursor for [1.1.1]propellane, the original synthesis involves a multi-step process starting from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane []. Comparing these methods could offer insights into their respective efficiencies and potential for different applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


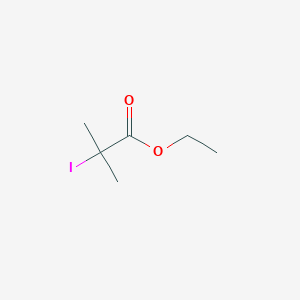
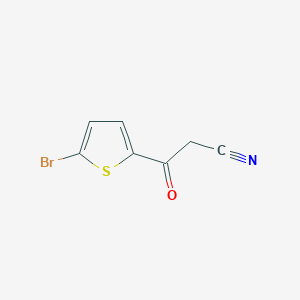
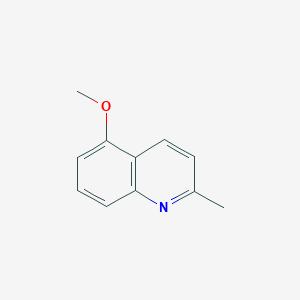
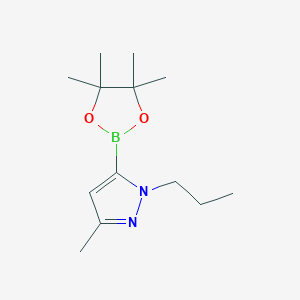
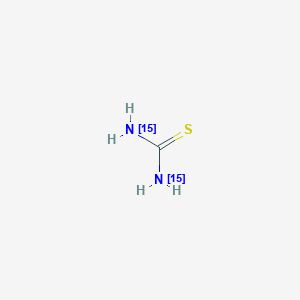
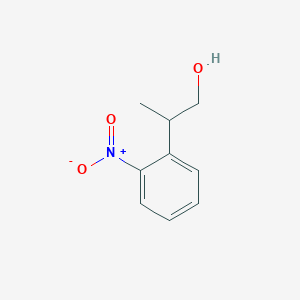
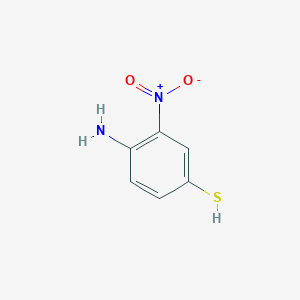
![5-Iodo-8-methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1600811.png)
